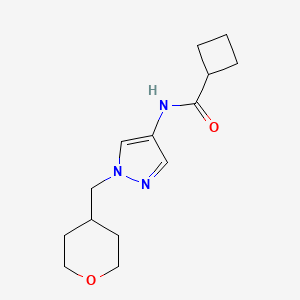

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclobutanecarboxamide

Description

Properties

IUPAC Name |

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c18-14(12-2-1-3-12)16-13-8-15-17(10-13)9-11-4-6-19-7-5-11/h8,10-12H,1-7,9H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRZDHDSMOYMKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2=CN(N=C2)CC3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclobutanecarboxamide, a compound with the CAS number 1705753-29-2, has garnered attention in recent years due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 337.4 g/mol. The compound's structure features a cyclobutane ring and a pyrazole moiety, which are significant for its biological interactions.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Anticancer Activity : Pyrazole derivatives have been documented to inhibit tumor growth by interfering with various cellular pathways, such as apoptosis and cell cycle regulation.

- Anti-inflammatory Effects : Compounds containing tetrahydropyran rings have shown promise in modulating inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

A study on related pyrazole derivatives demonstrated that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting NF-kB signaling pathways .

Biological Activity Data

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis in various cancer cell lines; inhibits tumor growth. |

| Anti-inflammatory | Modulates inflammatory cytokine production; reduces edema in animal models. |

| Antimicrobial | Exhibits activity against certain bacterial strains; potential for drug development. |

Case Studies and Research Findings

- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of several pyrazole derivatives, revealing that compounds similar to this compound exhibited significant cytotoxicity against human lung cancer cell lines (A549) with IC50 values in the micromolar range .

- Inflammation Model : In an animal model of inflammation, the administration of related compounds showed a marked reduction in paw edema and pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting that these compounds can effectively modulate immune responses .

- Antimicrobial Activity : A preliminary investigation into the antimicrobial properties indicated that derivatives of this compound demonstrated inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibiotic agent .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

*Calculated based on molecular formula C₁₅H₂₀N₃O₂.

Key Observations:

- Substituent Impact : The cyclobutanecarboxamide group in the target compound introduces greater steric hindrance compared to pivalamide () or thiophene-based substituents (), which may influence binding to hydrophobic pockets in biological targets.

- THP Positioning: Substitution at the pyrazole N1 position with THP-4-ylmethyl (vs.

Pharmacological and Functional Insights

- P2X7 Antagonists: Analogues with THP and pyrazole motifs (e.g., compound 7 in ) show nanomolar affinity for P2X7 receptors, a target for inflammatory and neurodegenerative diseases.

- Antimicrobial Activity: THP-containing 1,3,4-thiadiazole derivatives () exhibit activity against E. coli and C.

- GPR139 Antagonism : Imidazole derivatives with THP substituents () are patented for treating depression, highlighting the therapeutic relevance of this structural class.

Limitations and Knowledge Gaps

- Absence of Bioactivity Data : The target compound lacks explicit pharmacological profiling in the provided evidence.

- Physical Properties : Critical parameters such as melting point, solubility, and stability are unreported for most analogues, complicating comparative analysis.

Q & A

Q. What are the common synthetic routes for N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclobutanecarboxamide, and what challenges arise during its synthesis?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Pyrazole ring formation : Cyclocondensation of hydrazines with β-ketoesters or diketones under acidic conditions .

Tetrahydropyran (THP) moiety introduction : Alkylation of the pyrazole nitrogen using (tetrahydro-2H-pyran-4-yl)methyl halides in the presence of a base (e.g., K₂CO₃) .

Cyclobutanecarboxamide coupling : Amide bond formation via activation of cyclobutanecarboxylic acid (e.g., using HATU or EDCI) and reaction with the pyrazole-THP intermediate .

Challenges : Low yields due to steric hindrance at the pyrazole N1 position and side reactions during THP alkylation. Purification often requires column chromatography or recrystallization .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Confirm substitution patterns (e.g., pyrazole C4 vs. C5 positions) and THP methylene protons (δ 3.3–4.0 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <5 ppm error .

- X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved for derivatives of this compound?

- Methodological Answer :

- Variable Temperature (VT) NMR : Assess dynamic processes (e.g., THP ring puckering) causing signal broadening .

- 2D NMR (COSY, HSQC) : Assign overlapping proton environments, particularly in the cyclobutane and THP regions .

- Computational modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ADF software) .

Q. What strategies optimize reaction yields for large-scale synthesis while maintaining purity?

- Methodological Answer :

- Flow chemistry : Continuous processing minimizes side reactions (e.g., THP ring-opening) and improves reproducibility .

- Catalyst screening : Use Pd/Cu catalysts for selective coupling reactions (e.g., Buchwald-Hartwig amidation) .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Q. How does the stereoelectronic environment of the THP moiety influence the compound’s biological activity?

- Methodological Answer :

- Conformational analysis : Use NOE NMR or molecular dynamics simulations to study THP ring puckering and its impact on ligand-receptor binding .

- SAR studies : Synthesize analogs with modified THP substituents (e.g., fluorination at C3/C5) and test activity against target proteins (e.g., kinases) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies (e.g., IC50 variability)?

- Methodological Answer :

- Standardize assay conditions : Control variables like buffer pH, ATP concentration (for kinase assays), and cell passage number .

- Metabolic stability testing : Use liver microsomes or hepatocytes to identify if rapid degradation (e.g., via CYP3A4) skews IC50 values .

- Orthogonal assays : Validate results using SPR (Surface Plasmon Resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .

Stability and Reactivity

Q. What are the hydrolytic stability profiles of this compound under physiological pH conditions?

- Methodological Answer :

- Forced degradation studies : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC-MS .

- Kinetic analysis : Calculate half-life (t1/2) using pseudo-first-order kinetics. The cyclobutane amide is typically stable, but THP-O-methyl groups may hydrolyze under acidic conditions .

Experimental Design

Q. How to design a robust SAR study for this compound targeting kinase inhibition?

- Methodological Answer :

- Core modifications : Vary the pyrazole substituents (e.g., electron-withdrawing groups at C3/C5) .

- Linker optimization : Replace the cyclobutane with spiro or fused rings to alter rigidity .

- In silico docking : Use Glide or AutoDock to predict binding modes against kinase ATP pockets (e.g., EGFR, JAK2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.